

# Safety data sheet (SDS) for N-(2-Chloroethyl)-3-methoxybenzamide

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## Compound of Interest

Compound Name: *N*-(2-Chloroethyl)-3-methoxybenzamide

CAS No.: 161194-75-8

Cat. No.: B3244273

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Technical Whitepaper: Safety, Handling, and Chemical Profiling of **N-(2-Chloroethyl)-3-methoxybenzamide**

## Executive Summary

This technical guide provides a comprehensive safety and handling profile for **N-(2-Chloroethyl)-3-methoxybenzamide** (CAS: 161194-75-8). Unlike standard commodity Safety Data Sheets (SDS), this document integrates structural reactivity analysis with practical risk mitigation strategies. As a secondary amide featuring a terminal alkyl chloride, this compound possesses latent electrophilic properties capable of alkylating biological macromolecules. This guide elucidates the mechanistic basis of its toxicity, outlines self-validating handling protocols, and provides a structured emergency response framework.

## Chemical Identity & Molecular Architecture

Understanding the molecular scaffold is the first step in predicting reactivity and hazard potential. The 3-methoxy substitution on the benzamide ring influences lipophilicity and metabolic stability, while the N-(2-chloroethyl) tail dictates its electrophilic reactivity.

Parameter	Data
Chemical Name	N-(2-Chloroethyl)-3-methoxybenzamide
CAS Number	161194-75-8
Molecular Formula	C <sub>10</sub> H <sub>12</sub> ClNO <sub>2</sub>
Molecular Weight	213.66 g/mol
SMILES	<chem>COC1=CC=CC(=C1)C(=O)NCCCl</chem>
Physical State	Solid (White to Off-White Powder)
Solubility	Soluble in DMSO, DMF, Methanol; Low solubility in Water
LogP (Predicted)	~1.8 - 2.1 (Lipophilic)

## Hazard Identification & Mechanistic Toxicology

Core Hazard Directive: Treat as a potential alkylating agent. While standard GHS classifications label this compound as an irritant, the presence of the 2-chloroethyl group warrants a higher tier of precaution due to its potential to cyclize into a reactive oxazolinium species under physiological conditions.

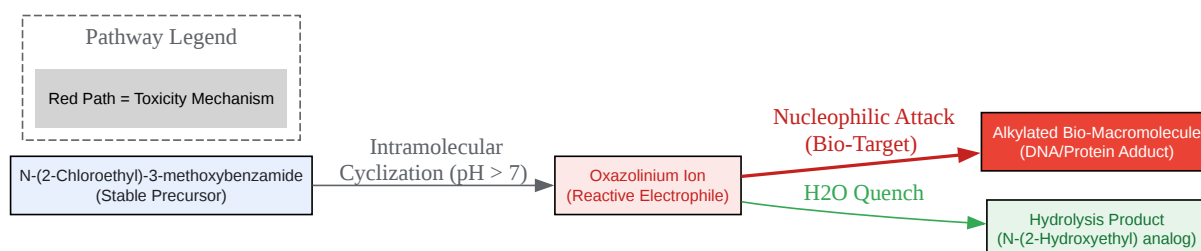
### GHS Classification (Predicted/Analog-Based)

- Skin Corrosion/Irritation: Category 2 (H315)[1]
- Serious Eye Damage/Eye Irritation: Category 2A (H319)
- Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)

### Mechanistic Insight: The "Mustard-Like" Latency

The primary hazard stems from the N-(2-chloroethyl) functionality. Although less reactive than nitrogen mustards (bis-chloroethyl amines), this amide can undergo intramolecular nucleophilic attack by the amide oxygen to form a cyclic oxazolinium ion. This intermediate is highly electrophilic and can alkylate DNA or proteins.

Figure 1: Reactivity Pathway & Hazard Mechanism This diagram illustrates the potential cyclization pathway that drives the compound's toxicity.



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Caption: Figure 1. Mechanism of potential alkylation via oxazolinium ion formation.

## Handling, Storage, & Stability Protocols

To maintain chemical integrity and ensure operator safety, the following protocols must be strictly observed.

### Storage Protocol

- Temperature: Store at 2°C to 8°C. Cold storage retards the slow hydrolysis of the alkyl chloride.
- Atmosphere: Store under Inert Gas (Argon or Nitrogen). Moisture can facilitate hydrolysis to the corresponding alcohol (N-(2-hydroxyethyl)-3-methoxybenzamide) and HCl.
- Container: Amber glass vials with Teflon-lined caps to prevent photolytic degradation and solvent leaching.

### Operational Handling (The "Self-Validating" Workflow)

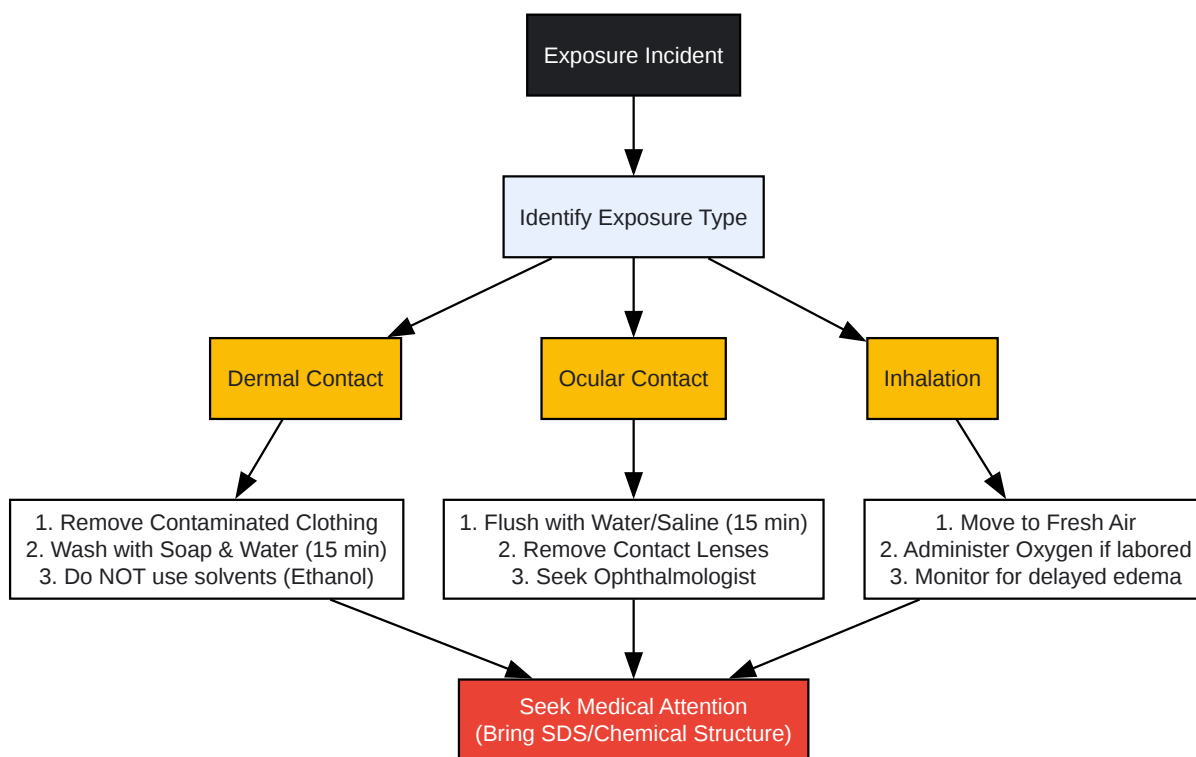
- PPE: Nitrile gloves (minimum thickness 0.11 mm) are mandatory. Double-gloving is recommended when handling solutions >10 mM due to the compound's lipophilicity.

- Weighing: Use an analytical balance inside a fume hood or a powder containment enclosure.
- Validation Step: Before use, visually inspect the solid. If the powder appears "sticky" or has a sharp acidic odor (indicative of HCl release), verify purity via TLC or LC-MS before proceeding.

## Emergency Response & First Aid

This section outlines a decision-tree approach to exposure, prioritizing rapid decontamination to prevent systemic absorption.

Figure 2: Emergency Response Decision Tree Follow this logic flow immediately upon exposure.



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Caption: Figure 2. Immediate response protocols for dermal, ocular, and inhalation exposure.

[2]

## Specific First Aid Measures

- **Skin Contact:** Do not use alcohol or organic solvents to clean the skin. This increases the permeability of the lipid barrier, potentially accelerating the absorption of the lipophilic benzamide. Use copious amounts of soap and water.<sup>[2][3]</sup>
- **Eye Contact:** Immediate irrigation is critical. The acidic nature of potential hydrolysis products (HCl) can cause rapid corneal damage.
- **Ingestion:** Do not induce vomiting. The risk of aspiration pneumonia outweighs the benefit of gastric emptying. Administer activated charcoal if within 1 hour of ingestion, under medical supervision.

## Synthesis & Reactivity Context

For researchers utilizing this compound as an intermediate, understanding its synthetic utility is key to safe experimental design.

- **Role:** It serves as a "masked" electrophile.
- **Common Reaction:** Nucleophilic substitution (SN2) at the terminal chloride.
  - **Reagent Compatibility:** Compatible with weak bases ( $K_2CO_3$ ) in aprotic solvents (DMF,  $CH_3CN$ ).
  - **Incompatibility:** Strong bases (NaH, LDA) may cause elimination to the vinyl amide or rapid cyclization.
- **Disposal:** Quench excess material with a dilute amine solution (e.g., ammonia or ethanolamine) to consume the alkylating potential before disposal into halogenated waste streams.

## References

- National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 101439: N-(2-Chloroethyl)benzamide (Structural Analog). Accessed February 24, 2026. [\[Link\]](#)

- European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Germ Cell Mutagenicity (Alkylating Agents). Accessed February 24, 2026. [[Link](#)]

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